N-(2-ethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Quinoline-4-carboxamide Biological Activity Selectivity

Quinoline-4-carboxamide SAR studies often lack well-characterized ortho-ethyl substituted analogs, risking invalid cross-compound comparisons. This compound provides a distinct entry with defined conformational features (1 HBD, 3 HBA, 4 rotatable bonds, XLogP 5.2). • Enables experimental evaluation of ortho-ethyl effects on membrane permeability & target binding. • Serves as matched control for N-(4-ethylphenyl) or thiophene-substituted analogs. • Suitable for diversity sets, virtual screening & medicinal chemistry optimization.

Molecular Formula C22H18N2OS
Molecular Weight 358.5g/mol
CAS No. 389080-46-0
Cat. No. B440666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide
CAS389080-46-0
Molecular FormulaC22H18N2OS
Molecular Weight358.5g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
InChIInChI=1S/C22H18N2OS/c1-2-15-8-3-5-10-18(15)24-22(25)17-14-20(21-12-7-13-26-21)23-19-11-6-4-9-16(17)19/h3-14H,2H2,1H3,(H,24,25)
InChIKeyFGESFAACJRQYMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Scaffold Overview


N-(2-ethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a synthetic small molecule belonging to the quinoline-4-carboxamide class, characterized by a 2-thiophenyl substituent and an N-(2-ethylphenyl) carboxamide moiety [1]. It has a molecular weight of 358.5 g/mol and a computed XLogP3-AA of 5.2, indicating moderate to high lipophilicity [1]. The compound is cataloged under PubChem CID 1221954 and is primarily supplied for research purposes [1].

Compound class Synthetic quinoline-4-carboxamide with 2-thiophenyl and N-(2-ethylphenyl) substitution
Selection context Suitable for scaffold-based analog studies where ortho-ethyl and unsubstituted thiophene motifs are design variables
Procurement note Supplied for research purposes; no primary biological activity data are available from published sources

Procurement Risks of Untested Quinoline-4-carboxamide Analogs


Within the quinoline-4-carboxamide series, even minor structural changes—such as the position of the ethyl group on the N-phenyl ring (2-ethyl vs. 4-ethyl) or modification of the thiophene substituent—can significantly alter lipophilicity, hydrogen-bonding capacity, and steric interactions, leading to divergent biological activity and pharmacokinetics [1]. Consequently, generic substitution without rigorous, compound-specific comparative data risks invalidating experimental outcomes and wasting procurement resources. The lack of publicly available head-to-head biological data for this compound further underscores the need for cautious, evidence-based selection rather than assumption-driven interchangeability.

Positional isomer N-(4-ethylphenyl) analogs may exhibit different lipophilicity and hydrogen-bond exposure due to altered steric shielding of the carboxamide, potentially shifting target binding profiles.
Thiophene variant Analogs with 5-methylthiophene or other thiophene substitutions may alter conformational flexibility and solubility, and response outcomes may not transfer.
Data gap No head-to-head biological comparison data exist from admissible sources; interchangeability assumptions without compound-specific validation may not reproduce expected results.

Differentiating Quantitative Evidence vs. Closest Analogs


Availability of Comparator-Based Biological Data

An exhaustive search of primary research papers and patents, excluding vendor catalogs from benchchems, molecule, evitachem, and vulcanchem, did not yield any study reporting quantitative biological activity (e.g., IC50, EC50, Ki) for N-(2-ethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide in a head-to-head comparison with a closely related analog. Consequently, no direct comparative biological efficacy or selectivity data can be presented from admissible sources [1]. The only available quantitative data are computed physicochemical properties from PubChem.

Biological activity data
Data to verify
Not available from primary published sources
Procurement selection currently relies on physicochemical prediction and class-level analog inference.
No IC50, EC50, or Ki data identified for this compound.
Quinoline-4-carboxamide Biological Activity Selectivity

Computed Lipophilicity by Substitution Pattern

The computed XLogP3-AA value for N-(2-ethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is 5.2 [1]. While directly comparable computed XLogP values for the 4-ethylphenyl isomer are not available from admissible sources, the ortho-substitution pattern is generally expected to result in lower effective lipophilicity due to steric shielding of the carboxamide hydrogen-bond donor, potentially influencing membrane permeability and target binding.

Computed lipophilicity
Computed metric
XLogP3-AA 5.2
May support logP-range filtering during library design; ortho-substitution may influence effective lipophilicity.
Computed by XLogP3 3.0; comparator XLogP not available.
Lipophilicity Physicochemical Properties Drug-likeness

Hydrogen-Bond and Rotatable Bond Profile

N-(2-ethylphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide presents 1 hydrogen bond donor, 3 acceptors, and 4 rotatable bonds [1]. In contrast, the analog N-(2-ethylphenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide (molecular weight 372.49, one additional methyl group) likely exhibits an additional rotatable bond due to the methyl substituent, potentially altering conformational flexibility and binding kinetics.

H-bond and rotatable bond profile
Class-level inference
HBD: 1 · HBA: 3 · Rotatable bonds: 4 (vs analog: inferred +1 rotatable bond)
Differences in conformational flexibility may support selection for studies where minimized flexibility is desired.
Comparator HBD/HBA not published; inferred from methyl addition.
Molecular Recognition Physicochemical Properties Synthetic Tractability

Recommended Procurement and Application Scenarios


Physicochemical Property-Based Library Design

Given the availability of computed lipophilicity (XLogP 5.2) and hydrogen-bond parameters, this compound can be rationally included in diversity sets that explore the impact of ortho-ethyl substitution on membrane permeability and target binding, as inferred from structural class characteristics [1]. It serves as a distinct entry compared to 4-ethylphenyl or 5-substituted-thiophene analogs.

Pharmacophore Modeling and Virtual Screening

The defined conformational and electronic features—1 HBD, 3 HBA, 4 rotatable bonds—make the compound suitable for structure-based virtual screening where these descriptors are used as filters. Its unique combination of substitution pattern can help refine pharmacophore models derived from quinoline-4-carboxamide series [1].

Synthetic Feasibility and Scalability Assessment

The compound's structure, lacking highly complex or sensitive functional groups, suggests that it may serve as a tractable starting point for medicinal chemistry optimization programs. Procurement of this compound enables experimental evaluation of its synthetic accessibility and derivatization potential, which is not directly possible with heavily substituted analogs.

Comparative Control in Analog Studies

Once primary biological activity data (e.g., enzyme inhibition or cell-based assays) become available, this compound is positioned to serve as a matched control for studies involving N-(4-ethylphenyl) or thiophene-substituted analogs, helping to isolate the contribution of the ortho-ethyl group and unsubstituted thiophene ring to observed effects.

Application
Selection Property
Validation Focus
Physicochemical library design
Distinct ortho-ethyl and unsubstituted thiophene motif
LogP and hydrogen-bond parameter confirmation
Pharmacophore modeling and virtual screening
Conformational and electronic descriptor set
Descriptor-based filter validation
Synthetic feasibility assessment
Moderate complexity; tractable scaffold
Synthetic accessibility and derivatization review
Matched control in analog studies
Ortho-ethyl and unsubstituted thiophene control
Comparator assay-response interpretation
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